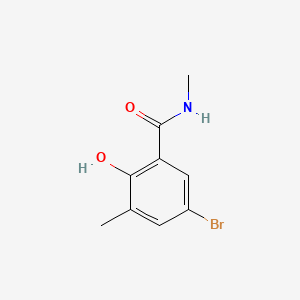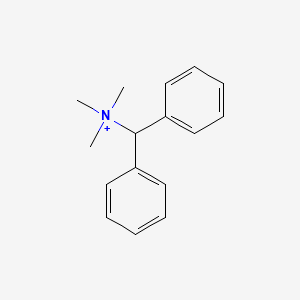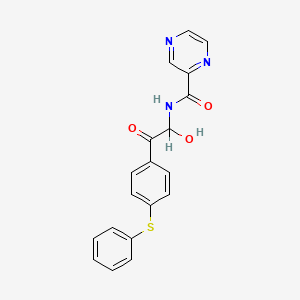
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide is a complex organic compound characterized by the presence of multiple functional groups, including a hydroxyl group, a ketone group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(phenylthio)benzaldehyde with an appropriate pyrazine derivative under controlled conditions to form an intermediate compound.
Oxidation and Hydroxylation: The intermediate is then subjected to oxidation and hydroxylation reactions to introduce the hydroxyl and ketone functional groups.
Final Coupling: The final step involves coupling the intermediate with pyrazinecarboxamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Hydroxy-2-oxo-2-phenylethyl)benzamide
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
42069-35-2 |
|---|---|
Molecular Formula |
C19H15N3O3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[1-hydroxy-2-oxo-2-(4-phenylsulfanylphenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c23-17(19(25)22-18(24)16-12-20-10-11-21-16)13-6-8-15(9-7-13)26-14-4-2-1-3-5-14/h1-12,19,25H,(H,22,24) |
InChI Key |
FSVKACLDEISMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(NC(=O)C3=NC=CN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


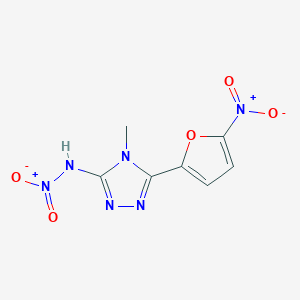
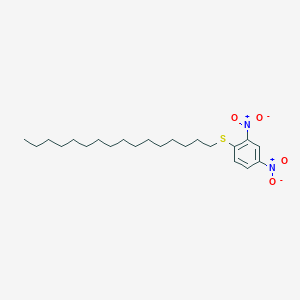
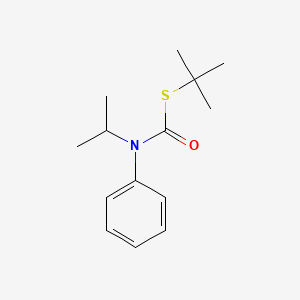
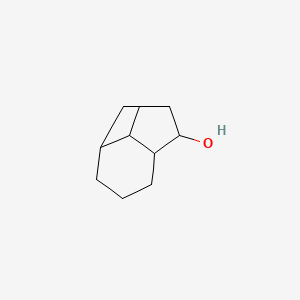


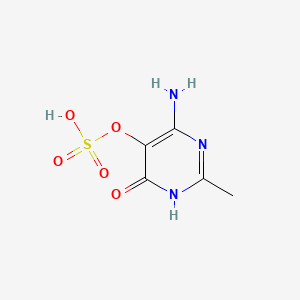
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
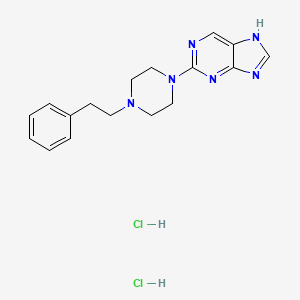
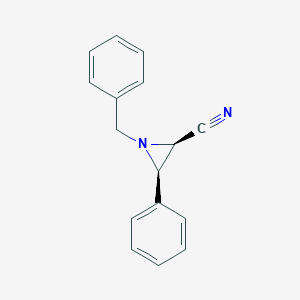
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
